
4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
Descripción general
Descripción
4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both pyrimidine and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 4-bromo-1H-pyrazole with pyrimidin-2-ylboronic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or water under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Suzuki–Miyaura cross-coupling reaction is scalable and can be adapted for industrial production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or water are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative or application being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-1H-pyrazole: A simpler compound that lacks the pyrimidine ring.
1-(pyrimidin-2-yl)-1H-pyrazole: Similar but without the bromine atom.
Uniqueness
4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both the bromine atom and the pyrimidine ring, which can confer distinct reactivity and potential biological activity compared to its simpler analogs.
Actividad Biológica
4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structure
The compound can be synthesized through various methods involving the reaction of 4-bromo-1H-pyrazole with pyrimidine derivatives. The synthetic routes often aim to optimize yield and purity, with reported purities exceeding 95% in commercial samples .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cell proliferation across various cancer types:
- Mechanism of Action : Compounds such as this compound may exert their effects by targeting cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. For instance, related pyrazole derivatives have shown sub-micromolar antiproliferative activity against a range of cancer cell lines, indicating a promising therapeutic profile .
Compound | Cancer Cell Line | GI50 (µM) | Mechanism |
---|---|---|---|
4-Bromo-Pyrazole Derivative | MDA-MB-231 (Breast Cancer) | 0.127 | CDK2 Inhibition |
4-Bromo-Pyrazole Derivative | HepG2 (Liver Cancer) | 0.560 | Apoptosis Induction |
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties. Pyrazole derivatives have been noted for their effectiveness against various bacterial strains:
- Antibacterial Effects : Research has shown that similar pyrazole compounds can demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range indicating moderate to high efficacy .
Bacterial Strain | MIC (mg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.025 | Strong |
Escherichia coli | 0.020 | Moderate |
Study on Anticancer Efficacy
A study focusing on a series of pyrazole derivatives revealed that compounds structurally related to this compound exhibited potent CDK2 inhibitory activity with selectivity over other kinases. This selectivity is crucial for minimizing side effects during treatment .
Synergistic Effects with Chemotherapy
In vitro studies have explored the synergistic effects of combining pyrazole derivatives with established chemotherapeutic agents like doxorubicin. Results indicated enhanced cytotoxicity in breast cancer cell lines when these compounds were used in conjunction with conventional therapies, suggesting potential for improved treatment regimens .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
The synthesis typically involves bromination and coupling steps. A common approach includes:
- Step 1 : Bromination of a precursor pyrazole at the 4-position using bromine or NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF as solvent, 0–25°C) .
- Step 2 : Coupling the brominated pyrazole with a pyrimidine derivative via Buchwald-Hartwig or Ullmann reactions. Copper(I) catalysts (e.g., CuBr) and cesium carbonate as a base are often used in DMSO at 35–50°C .
Optimization : Adjusting reaction time (24–48 hours), temperature, and catalyst loading can improve yields. Purity is enhanced via column chromatography (e.g., ethyl acetate/hexane gradients) .
Q. How is the structural integrity of this compound validated experimentally?
- X-ray crystallography : Single-crystal analysis using SHELX software confirms bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding with the amine group) .
- NMR spectroscopy : NMR peaks at δ 6.5–8.5 ppm (pyrimidine protons) and δ 5.0–6.0 ppm (pyrazole NH) verify substituent positions. NMR confirms sp carbons in the heterocycles .
- HRMS : Exact mass matching (e.g., [M+H] at m/z 254.01) ensures molecular formula accuracy .
Q. What are the common substitution reactions involving the bromine atom?
The bromine at C4 is reactive in:
- Nucleophilic aromatic substitution (SNAr) : Amines or thiols replace Br in polar aprotic solvents (e.g., DMF) with KCO as a base .
- Cross-coupling reactions : Suzuki-Miyaura reactions with aryl boronic acids form biaryl derivatives using Pd catalysts .
Note : Electron-withdrawing pyrimidine groups enhance Br reactivity compared to alkyl-substituted pyrazoles .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding affinity in drug discovery?
- DFT calculations : Assess charge distribution (e.g., bromine’s σ-hole for halogen bonding) and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using PyMOL or AutoDock. The pyrimidine ring’s planarity and NH group often form hydrogen bonds with active-site residues .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-response assays : Re-evaluate IC values across multiple cell lines (e.g., HeLa, MCF-7) to distinguish cell-specific effects .
- Metabolic stability tests : Use liver microsomes to assess if rapid degradation (e.g., via CYP450 enzymes) causes false negatives in viability assays .
- Off-target profiling : Screen against unrelated enzymes (e.g., phosphatases) to confirm selectivity for kinases or antimicrobial targets .
Q. How does the pyrimidine substituent influence photophysical properties for material science applications?
- UV-Vis spectroscopy : The pyrimidine ring extends conjugation, shifting absorption maxima to ~300 nm (π→π transitions) .
- Fluorescence quenching : Electron-deficient pyrimidines reduce emission intensity, useful in sensor design. Compare with methyl- or methoxy-substituted analogs to quantify effects .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Chiral intermediates : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) during pyrazole formation to control stereochemistry .
- Purification : Simulated moving bed (SMB) chromatography or crystallization with chiral auxiliaries (e.g., tartaric acid) ensures >99% enantiomeric excess .
Q. Methodological Recommendations
Propiedades
IUPAC Name |
4-bromo-1-pyrimidin-2-ylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c8-5-4-13(12-6(5)9)7-10-2-1-3-11-7/h1-4H,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUWREGROFVVEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=C(C(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.